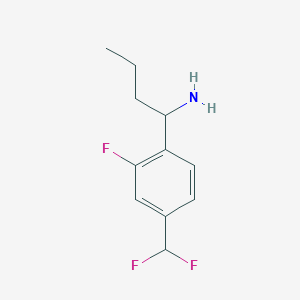

1-(4-(Difluoromethyl)-2-fluorophenyl)butan-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-(Difluoromethyl)-2-fluorophenyl)butan-1-amine is an organic compound that belongs to the class of amines. This compound is characterized by the presence of a butan-1-amine backbone with a difluoromethyl and fluorophenyl group attached to it. It is a colorless liquid that is soluble in organic solvents and has a fishy, ammonia-like odor common to amines .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Difluoromethyl)-2-fluorophenyl)butan-1-amine can be achieved through several methods. One common approach involves the nucleophilic substitution of haloalkanes with ammonia or amines. For instance, the reaction of a haloalkane with ammonia in the presence of a catalyst such as alumina can yield the desired amine . Another method involves the reductive amination of carbonyl compounds using amine dehydrogenases, which can provide high enantioselectivity and yield .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of protecting groups, such as carbamates, can be employed to protect the amine group during synthesis and then removed under mild conditions . This ensures the purity and yield of the final product.

Análisis De Reacciones Químicas

Types of Reactions

1-(4-(Difluoromethyl)-2-fluorophenyl)butan-1-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form nitro compounds or other oxidized derivatives.

Reduction: Reduction reactions can convert nitro groups back to amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro compounds, while reduction can regenerate the amine group. Substitution reactions can produce a variety of substituted amines .

Aplicaciones Científicas De Investigación

1-(4-(Difluoromethyl)-2-fluorophenyl)butan-1-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

Industry: The compound is used in the manufacture of pesticides, pharmaceuticals, and emulsifiers.

Mecanismo De Acción

The mechanism of action of 1-(4-(Difluoromethyl)-2-fluorophenyl)butan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate for enzyme-catalyzed reactions, leading to the formation of various metabolites. The specific pathways and targets depend on the biological context and the presence of other interacting molecules .

Comparación Con Compuestos Similares

Similar Compounds

n-Butylamine: A primary amine with a similar butan-1-amine backbone but without the difluoromethyl and fluorophenyl groups.

tert-Butylamine: Another isomer of butylamine with a different arrangement of the carbon atoms.

Isobutylamine: An isomer with a branched structure.

Uniqueness

1-(4-(Difluoromethyl)-2-fluorophenyl)butan-1-amine is unique due to the presence of the difluoromethyl and fluorophenyl groups, which impart distinct chemical and physical properties. These groups can influence the compound’s reactivity, solubility, and interactions with biological targets, making it valuable for specific applications in research and industry .

Actividad Biológica

1-(4-(Difluoromethyl)-2-fluorophenyl)butan-1-amine is a fluorinated organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a butan-1-amine backbone with a difluoromethyl group and a fluorinated phenyl ring, contributing to its unique chemical properties. The synthesis typically involves several steps including:

- Bromination : Starting from 4-fluorobenzene.

- Grignard Reaction : Formation of the Grignard reagent.

- Reaction with Ethyl Chloroformate : To form an ester intermediate.

- Hydrolysis and Reduction : Yielding the final amine product.

The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of fluorine atoms enhances binding affinity and metabolic stability, which is crucial for its pharmacological effects.

Pharmacological Effects

Research indicates that this compound may exhibit:

- Antimicrobial Activity : Preliminary studies suggest efficacy against certain bacterial strains, potentially making it a candidate for antibiotic development.

- Antifungal Properties : Similar fluorinated compounds have shown promise in inhibiting fungal growth, indicating potential applications in treating fungal infections.

- Cytotoxic Effects : Investigations into its cytotoxicity reveal that it may selectively target cancer cells, offering a pathway for anticancer drug development.

Case Studies

Several studies have highlighted the biological potential of fluorinated amines similar to this compound:

- Antimicrobial Studies : A study demonstrated that compounds with similar structures exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .

- Cytotoxicity Assays : In vitro assays showed that certain derivatives led to reduced viability in cancer cell lines, suggesting potential as anticancer agents .

- Fungal Inhibition : Research on related compounds indicated effective inhibition of phytopathogenic fungi, suggesting applications in agricultural biotechnology .

Data Table of Biological Activities

Propiedades

Fórmula molecular |

C11H14F3N |

|---|---|

Peso molecular |

217.23 g/mol |

Nombre IUPAC |

1-[4-(difluoromethyl)-2-fluorophenyl]butan-1-amine |

InChI |

InChI=1S/C11H14F3N/c1-2-3-10(15)8-5-4-7(11(13)14)6-9(8)12/h4-6,10-11H,2-3,15H2,1H3 |

Clave InChI |

FBTVAKHTIGLFGI-UHFFFAOYSA-N |

SMILES canónico |

CCCC(C1=C(C=C(C=C1)C(F)F)F)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.